molecular formula C15H18N2O5 B2425088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide CAS No. 899958-32-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Cat. No.: B2425088
CAS No.: 899958-32-8
M. Wt: 306.318
InChI Key: OBLSJVIBAXFICT-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is a specialized chemical compound designed for use in advanced organic synthesis and drug discovery research. The molecule features a 1,4-dioxaspiro[4.4]nonane group, a ketal-protecting group motif known to confer specific stereochemical and conformational properties, fused to a 3-nitrobenzamide pharmacophore via a methylene linker. This unique architecture makes it a valuable synthetic intermediate for constructing complex molecular frameworks. The 1,4-dioxaspiro[4.4]nonane system is a recognized structural element in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients and functional materials . The presence of the nitrobenzamide group offers a versatile handle for further synthetic manipulation, including reduction to an aniline or participation in metal-catalyzed cross-coupling reactions. Researchers can employ this compound in the exploration of structure-activity relationships, as a precursor for the development of novel heterocyclic compounds, or as a key fragment in library synthesis for high-throughput screening. This product is provided as a high-purity material characterized by standard analytical methods to ensure batch-to-batch consistency and reliability in experimental outcomes. It is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-14(11-4-3-5-12(8-11)17(19)20)16-9-13-10-21-15(22-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLSJVIBAXFICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide typically involves the following steps:

    Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds or γ-lactones.

    Attachment of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction, where the spiroketal core reacts with a nitrobenzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the condensation step and high-throughput screening of reaction conditions for the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The spiroketal core can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide or other strong bases.

Major Products

    Reduction: Formation of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-aminobenzamide.

    Substitution: Formation of various substituted spiroketal derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The spiroketal core may also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-3-nitrobenzamide is unique due to its specific combination of a spiroketal core and a nitrobenzamide moiety

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is a compound characterized by its unique spirocyclic structure and the presence of a nitro group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a spirocyclic core derived from 1,4-dioxaspiro[4.4]nonane, which is functionalized with a 3-nitrobenzamide moiety. The synthesis typically involves several steps:

  • Formation of the Spirocyclic Core: This involves cyclization reactions between a diol and a ketone under acidic conditions.
  • Methylation: The spirocyclic core is methylated using methyl iodide and a base like potassium carbonate.
  • Coupling Reaction: The final step is the formation of an amide bond between the functionalized spirocyclic core and the 3-nitrophenyl group .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition: The nitro group can undergo reduction to form reactive intermediates that may inhibit enzymatic activity.
  • Binding Affinity: The compound can bind to various receptors or enzymes, modulating their activity and leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds with nitro groups often exhibit significant antimicrobial properties. The presence of the nitro group in this compound enhances its interaction with bacterial proteins, leading to inhibition of growth:

  • Mechanism: The nitro group can be reduced to form reactive nitrogen species that disrupt microbial cellular functions.
  • Activity Spectrum: Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Antitumor Activity

The compound has shown promise in antitumor applications:

  • Cell Line Studies: In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
  • Mechanism: The modulation of intracellular signaling pathways through nitro group reduction may contribute to its antitumor effects .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory activity:

  • Cytokine Inhibition: It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential for treating inflammatory diseases.
  • Mechanism: The compound may interfere with NF-kB signaling pathways, which are crucial in inflammation .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
1,4-Dioxaspiro[4.4]nonaneSimple SpirocyclicLimited biological activity
N-(3-Nitrophenyl)acetamideAromatic Nitro CompoundModerate antimicrobial effects
This compoundSpirocyclic Nitro CompoundSignificant antimicrobial and antitumor activities

This table illustrates that while simpler structures may have limited biological activity, the combination of spirocyclic features and nitro groups in this compound enhances its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves two stages: (i) Formation of the spiroketal core via acid-catalyzed condensation of a diol and ketone. (ii) Introduction of the 3-nitrobenzamide group via nucleophilic acyl substitution using 3-nitrobenzoyl chloride under basic conditions (e.g., pyridine). Key parameters include temperature control (60–80°C for spiroketal formation) and catalyst selection (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spiroketal and benzamide moieties (e.g., sp3^3 hybridized carbons at δ 60–100 ppm).
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 349.3) .

Q. How does the spiroketal moiety influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:
  • Thermal Stress : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Hydrolytic Stress : Expose to buffers (pH 1–13) and analyze hydrolytic byproducts (e.g., diol derivatives via LC-MS).
    The spiroketal’s rigidity enhances stability in acidic conditions but may degrade under prolonged alkaline exposure .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across different assays?

  • Methodology :
  • Assay Standardization : Compare IC50_{50} values using identical cell lines (e.g., HCT-116 colon carcinoma) and protocols (e.g., MTT assay).
  • Meta-Analysis : Pool data from independent studies (e.g., cytotoxicity ranges: 6.2–15.3 μM) to identify outliers and validate reproducibility.
  • Control Variables : Account for solvent effects (DMSO concentration ≤0.1%) and cell passage number .

Q. How can computational modeling guide the design of analogs with improved enzyme inhibition?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the nitro group and active-site residues.
  • QSAR Analysis : Correlate substituent modifications (e.g., replacing nitro with cyano) with activity trends.
  • Synthetic Prioritization : Test top-ranked analogs in vitro for IC50_{50} validation .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in cancer cells?

  • Methodology :
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2).
  • Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and mitochondrial membrane potential collapse.
  • Kinase Profiling : Screen against a panel of 50 kinases to identify primary targets .

Q. How can regioselective functionalization of the benzamide group be achieved to modulate bioactivity?

  • Methodology :
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to introduce substituents at the benzamide’s ortho position.
  • Click Chemistry : Attach triazole groups via Cu(I)-catalyzed azide-alkyne cycloaddition for enhanced solubility.
  • Biological Testing : Compare modified analogs’ antimicrobial efficacy (e.g., Staphylococcus aureus MIC values) .

Key Considerations for Researchers

  • Synthetic Reproducibility : Batch-to-batch variability can arise from incomplete spiroketal cyclization; monitor via 1^1H NMR (δ 4.5–5.0 ppm for ketal protons) .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line authenticity via STR profiling.
  • Data Interpretation : Cross-reference crystallographic data (e.g., bond angles in spiroketal core ) with computational models to resolve structural ambiguities.

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